4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
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Overview
Description
4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom and an isobutyl group attached to the pyridazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one typically involves the bromination of a suitable pyridazine precursor. One common method is the bromination of 1-(2-methylpropyl)-1,6-dihydropyridazin-6-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-azido, 4-thio, or 4-alkoxy derivatives.
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
- 4-Fluoro-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
- 4-Iodo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
Uniqueness
4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. The isobutyl group also contributes to its distinct chemical properties and potential biological activities compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)3-7(9)4-10-11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKNILNLCCACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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